4,5-dimethoxy-N,N-bis[(5-methylfuran-2-yl)methyl]-2-nitrobenzamide
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Overview
Description
4,5-Dimethoxy-N,N-bis[(5-methylfuran-2-yl)methyl]-2-nitrobenzamide is an organic compound that belongs to the class of nitrobenzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethoxy-N,N-bis[(5-methylfuran-2-yl)methyl]-2-nitrobenzamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further optimize the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethoxy-N,N-bis[(5-methylfuran-2-yl)methyl]-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The methoxy and furan groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and nucleophiles such as amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4,5-Dimethoxy-N,N-bis[(5-methylfuran-2-yl)methyl]-2-nitrobenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,5-dimethoxy-N,N-bis[(5-methylfuran-2-yl)methyl]-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and furan groups may also contribute to the compound’s overall activity by modulating its binding affinity and specificity for target molecules .
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethoxy-2-nitrophenyl-(5-methylfuran-2-yl)methanone: Shares similar structural features but differs in the substitution pattern on the benzene ring.
Methyl 4,5-dimethoxy-2-nitrobenzoate: Another related compound with similar functional groups but different overall structure.
Uniqueness
4,5-Dimethoxy-N,N-bis[(5-methylfuran-2-yl)methyl]-2-nitrobenzamide is unique due to its specific combination of methoxy, nitro, and furan groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H22N2O7 |
---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
4,5-dimethoxy-N,N-bis[(5-methylfuran-2-yl)methyl]-2-nitrobenzamide |
InChI |
InChI=1S/C21H22N2O7/c1-13-5-7-15(29-13)11-22(12-16-8-6-14(2)30-16)21(24)17-9-19(27-3)20(28-4)10-18(17)23(25)26/h5-10H,11-12H2,1-4H3 |
InChI Key |
XJWVWQULYALKKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CN(CC2=CC=C(O2)C)C(=O)C3=CC(=C(C=C3[N+](=O)[O-])OC)OC |
Origin of Product |
United States |
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